molecular formula C11H10N2O B7751979 2-methyl-6-phenyl-1H-pyrimidin-4-one

2-methyl-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7751979
M. Wt: 186.21 g/mol
InChI Key: YIDRCIOAPLVRFZ-UHFFFAOYSA-N
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Description

2-Methyl-6-phenyl-1H-pyrimidin-4-one is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are found in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-phenyl-1H-pyrimidin-4-one typically involves the condensation of a three-carbon compound with an amidine structure. One common method is the [3+3] cycloaddition reaction, where a substituted enamine reacts with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . Another approach involves the use of saturated ketones and amidines under copper catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-phenyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of alkylated pyrimidine derivatives.

Scientific Research Applications

2-Methyl-6-phenyl-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with nuclear factor κB and leukotrienes, which play crucial roles in the inflammatory response.

Comparison with Similar Compounds

  • 4-Methyl-6-phenylpyrimidin-2-amine
  • 6-Methyl-2-thioxo-1H-pyrimidin-4-one
  • 2,4,6,7-Tetrasubstituted-2-pyrimidinone

Comparison: 2-Methyl-6-phenyl-1H-pyrimidin-4-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-methyl-6-phenylpyrimidin-2-amine, it has a different substitution at the nitrogen atom, leading to variations in reactivity and biological activity . The presence of a phenyl group at the 6-position also differentiates it from other pyrimidine derivatives, contributing to its unique pharmacological profile.

Properties

IUPAC Name

2-methyl-6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-12-10(7-11(14)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDRCIOAPLVRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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